molecular formula C19H11Cl2N3OS B2882164 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-10-0

2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2882164
CAS No.: 863589-10-0
M. Wt: 400.28
InChI Key: POQAPFAFBNIGKM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the discovery of novel enzyme inhibitors. Its molecular structure incorporates a thiazolo[5,4-b]pyridine scaffold, a privileged heterocyclic system known for conferring potent biological activity . Compounds containing this core have been extensively investigated and demonstrate a wide range of pharmacological properties, including potential as anticancer agents and kinase inhibitors . The structure-activity relationship (SAR) of analogous molecules suggests that the benzamide moiety, especially when substituted with halogens such as chlorine, can be critical for interacting with enzyme binding sites . For instance, research on similar N-(thiazol-2-yl)benzamide analogs has identified them as potent and selective antagonists for certain ligand-gated ion channels, serving as valuable pharmacological tool compounds . Furthermore, structurally related molecules featuring the thiazolopyridine core have been identified as selective and orally efficacious inhibitors of key receptors like vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the scaffold's relevance in oncology and angiogenesis research . This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization studies, and investigating mechanisms of action. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dichloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3OS/c20-12-5-8-14(15(21)10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQAPFAFBNIGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles, with suitable electrophiles. The subsequent introduction of the dichlorobenzamide group often requires the use of chlorinating agents and coupling reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: : Reduction reactions can be employed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits significant anticancer properties. Preliminary studies show that it may inhibit specific enzymes or receptors involved in cancer proliferation:

  • Mechanism of Action : Molecular docking studies suggest that the compound can bind effectively to active sites of enzymes associated with cancer pathways, forming critical interactions that stabilize its binding.
  • Case Studies : Similar compounds have been evaluated for their anticancer activities against various cancer cell lines. For instance, derivatives of thiazolo[5,4-b]pyridine have shown promising results against breast cancer cell lines (MCF7) and other tumor types .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent:

  • Biological Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazolo[5,4-b]pyridine moiety is particularly noted for its effectiveness against resistant strains of bacteria .
  • Research Findings : In vitro tests have demonstrated that derivatives of this compound can inhibit the growth of various microbial species, highlighting its potential as a lead compound in the development of new antibiotics .

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among similar compounds include:

  • Substituents on the benzamide ring : Chlorine vs. methoxy, sulfonamide, or other electron-withdrawing/donating groups.
  • Modifications on the phenyl-thiazolopyridine moiety: Alterations in heterocyclic systems (e.g., piperazine, quinoxaline) or substituent positions.
Compound Name Substituents (Benzamide) Substituents (Phenyl-Thiazolopyridine) Molecular Weight Key References
Target Compound 2,4-Dichloro Thiazolo[5,4-b]pyridine ~415.3 (calc.) N/A
2,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 2,4-Dimethoxy Thiazolo[5,4-b]pyridine 391.1
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) 2,4-Dichloro 2,4-Dichlorophenyl 415.3 (HCl salt)
2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide 2-Chloro Piperazine sulfonyl 491.0
3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (T60001) 3-Methoxy Thiazolo[5,4-b]pyridine ~365.4

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, sulfonamide) enhance interactions with targets like kinases by increasing electrophilicity .
  • Methoxy groups improve solubility but reduce potency compared to chlorine in kinase assays .

Comparison with Analogues :

  • Thiazolo[5,4-b]pyridine derivatives (): Use morpholine and thiocyanate substitutions, followed by bromination and Suzuki couplings (yields: 50–80%) .
  • N-(2-Aminoethyl)-benzamides (): Synthesized via sequential amidation and salt formation (yields: 54–98%) .
Physicochemical Properties
Property Target Compound 2,4-Dimethoxy Analogue N-(2-Aminoethyl)-2,4-dichloro Derivative
logP (calc.) ~4.5 (est.) 4.1 ~3.8
Hydrogen Bond Donors 1 1 2
Topological Polar Surface Area (TPSA) ~90 Ų 102 Ų ~100 Ų
Molecular Weight ~415.3 391.1 415.3

Key Insights :

  • Methoxy analogues have higher TPSA, correlating with better aqueous solubility .

Biological Activity

2,4-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide moiety linked to a thiazolo[5,4-b]pyridine structure. Its chemical formula is C16H13Cl2N3OC_{16}H_{13}Cl_2N_3O, and it has been characterized for its interactions with various biological targets.

Target Enzyme: Phosphoinositide 3-Kinase (PI3K)

The primary mechanism of action for this compound involves the inhibition of PI3K. This enzyme plays a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. The compound exhibits a potent inhibitory effect on PI3K with an IC50 value reported around 36 nM .

Biochemical Pathways Affected

Inhibition of PI3K leads to downstream effects on the AKT/mTOR signaling pathway. By preventing the activation of AKT, the compound disrupts mTOR signaling, which is vital for cell cycle progression and growth. This disruption can result in decreased cell proliferation and altered cellular metabolism .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values often below 1 µg/mL . The presence of specific substituents on the thiazole ring enhances their activity against tumors.

Anticonvulsant Activity

Some thiazolo[5,4-b]pyridine derivatives have demonstrated anticonvulsant properties in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can lead to enhanced efficacy in seizure models .

Study on PI3K Inhibition

A detailed enzymatic assay revealed that the thiazolo[5,4-b]pyridine scaffold is critical for achieving high inhibitory potency against PI3K. The study highlighted that electron-deficient aryl groups significantly enhance binding affinity to the enzyme .

CompoundIC50 (nM)Comments
This compound36Potent PI3K inhibitor
Thiazole Derivative A1.61High cytotoxicity against cancer cells
Thiazole Derivative B10–30Anticonvulsant activity observed

Anticancer Studies

In vitro studies have shown that thiazolo[5,4-b]pyridine derivatives can significantly inhibit the growth of human glioblastoma and melanoma cells. For example, one study reported an IC50 value less than that of doxorubicin against specific cancer lines .

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Vary substituents : Test analogs with F, Br, or OCH₃ at benzamide positions 2/4 .
  • Modify the thiazolo-pyridine moiety : Replace sulfur with oxygen (oxazolo derivatives) .
  • Assess changes in logP (HPLC) and permeability (Caco-2 assays) to correlate with bioavailability .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 54% vs. 75% in vs. 22) arise from differences in catalyst loading (0.5–2 mol%) or solvent purity. Standardize reagent grades and moisture-free conditions .
  • Biological Activity : Inconsistent IC50 values may stem from cell line heterogeneity (e.g., HeLa vs. MCF-7). Use isogenic cell panels and normalize data to internal controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.